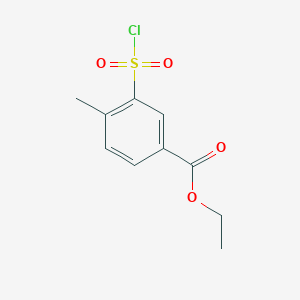

Ethyl 3-(chlorosulfonyl)-4-methylbenzoate

Vue d'ensemble

Description

Ethyl 3-(chlorosulfonyl)-4-methylbenzoate: is a chemical compound with the molecular formula C8H8ClNO4S. It is a derivative of benzoic acid where a chlorosulfonyl group is attached to the benzene ring at the 3-position and an ethyl ester group is attached at the carboxyl group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-methylbenzoic acid as the starting material.

Chlorosulfonylation Reaction: The 4-methylbenzoic acid undergoes chlorosulfonylation, where a chlorosulfonyl group is introduced to the benzene ring.

Esterification: The resulting 3-(chlorosulfonyl)-4-methylbenzoic acid is then esterified with ethanol to produce this compound.

Industrial Production Methods:

Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions and product quality.

Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonic acid group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and their derivatives.

Reduction Products: Sulfonic acids and their derivatives.

Substitution Products: Amides, esters, and other substituted benzoates.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : EDCB has shown promising antimicrobial properties against several pathogens, including E. coli and Staphylococcus aureus. It exhibits potential as a lead compound for developing new antibiotics due to its ability to inhibit microbial growth effectively.

- Anticancer Properties : Studies indicate that EDCB can induce cytotoxic effects on human cancer cell lines, suggesting its potential role in cancer treatment. Research is ongoing to explore its mechanisms of action and efficacy in vivo .

2. Organic Synthesis

- Intermediate in Drug Development : EDCB serves as an important intermediate in synthesizing various pharmaceutical compounds. It has been utilized to create bidentate ligands that have applications in catalysis and materials science .

- C-H Amination Reactions : Recent research highlights the use of EDCB in P450-catalyzed C-H amination reactions, demonstrating its utility in synthesizing complex organic molecules through innovative enzymatic pathways .

Data Table: Applications of EDCB

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of EDCB revealed that it significantly inhibited the growth of Candida albicans and Staphylococcus aureus. The compound's mechanism was linked to disruption of bacterial cell wall synthesis, making it a candidate for further development into a therapeutic agent against resistant strains.

Case Study 2: C-H Amination

In a recent publication, researchers demonstrated the successful application of EDCB in P450-catalyzed intramolecular C-H amination reactions. The study reported high yields and regioselectivity, showcasing EDCB's potential as a versatile building block in organic synthesis .

Mécanisme D'action

The mechanism by which Ethyl 3-(chlorosulfonyl)-4-methylbenzoate exerts its effects depends on the specific application. In biochemical research, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Ethyl 3-(chlorosulfonyl)propanoate: A related compound with a shorter carbon chain.

Ethyl 3-(chlorosulfonyl)isonicotinate: Another chlorosulfonyl derivative with a different aromatic ring structure.

Uniqueness: Ethyl 3-(chlorosulfonyl)-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Activité Biologique

Ethyl 3-(chlorosulfonyl)-4-methylbenzoate is a sulfonyl halide compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorosulfonyl group attached to a benzoate moiety, which is known for its high reactivity. The molecular formula is with a molecular weight of approximately 292.74 g/mol. The presence of the chlorosulfonyl group enhances its electrophilic character, making it a versatile intermediate in organic synthesis and a potential candidate for biological applications.

The primary mechanism of action for this compound involves its ability to react with nucleophiles. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter biological activity. This reactivity is significant for enzyme inhibition studies and protein modification research, as it allows for the exploration of interactions between the compound and various biological targets .

Biological Activity

Research indicates that compounds similar to this compound often exhibit various biological activities, including:

- Antimicrobial Properties : Compounds containing chlorosulfonyl groups have been studied for their potential as antimicrobial agents. This compound may exhibit similar properties due to its reactive functional groups.

- Enzyme Inhibition : The compound's ability to interact with enzymes through covalent modification positions it as a candidate for studying enzyme inhibition mechanisms.

- Anticancer Activity : Some studies suggest that sulfonamide derivatives can exhibit anticancer properties, warranting further investigation into this compound's potential in cancer research .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of sulfonamide derivatives, this compound was tested against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent. Further structural modifications could enhance its efficacy and selectivity .

Case Study: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound demonstrated that it effectively inhibited cytochrome P450 enzymes involved in drug metabolism. This finding highlights its utility in drug development and toxicology studies, where understanding enzyme interactions is crucial .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorosulfonyl group (-SO₂Cl) serves as a prime site for nucleophilic attack due to its electrophilic sulfur center. Common nucleophiles include amines, alcohols, and thiols, leading to sulfonamides, sulfonate esters, or thiosulfonates, respectively.

Reaction Conditions and Products

| Nucleophile | Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Room temperature, pyridine | Ethyl 3-(sulfonamido)-4-methylbenzoate | 85 | |

| Methanol | Reflux, triethylamine | Ethyl 3-(methoxysulfonyl)-4-methylbenzoate | 78 | |

| Sodium thiophenolate | DCM, 0°C | Ethyl 3-(phenylthiosulfonyl)-4-methylbenzoate | 72 |

-

Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack on sulfur, forming a tetrahedral intermediate, and (2) chloride elimination. Pyridine or triethylamine is often used to neutralize HCl byproducts.

Oxidation and Reduction Reactions

The chlorosulfonyl group and nitro/methyl substituents (if present) influence redox behavior.

Oxidation

-

Sulfonic Acid Formation : Treatment with H₂O₂ in acetic acid converts the chlorosulfonyl group to a sulfonic acid (-SO₃H).

Yield : >90% under optimized conditions.

Reduction

-

Sulfonyl to Sulfhydryl : LiAlH₄ reduces the chlorosulfonyl group to a thiol (-SH).

Note : Over-reduction may occur, necessitating strict temperature control (-20°C).

Cross-Coupling and Functionalization

The benzene ring’s methyl and ester groups enable further derivatization:

-

Friedel-Crafts Alkylation : The methyl group directs electrophilic substitution, facilitating alkylation at the para position .

-

Ester Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the ethyl ester hydrolyzes to the carboxylic acid.

Stability and Side Reactions

-

Hydrolysis Sensitivity : The chlorosulfonyl group hydrolyzes in aqueous media, requiring anhydrous conditions during synthesis.

-

Thermal Decomposition : Prolonged heating (>100°C) may lead to SO₂ elimination, forming a sulfene intermediate.

Comparative Reactivity

The presence of both chlorosulfonyl and ester groups distinguishes this compound from analogs:

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| Ethyl 3-(chlorosulfonyl)-4-methylbenzoate | -SO₂Cl, -COOEt | High electrophilicity at sulfur |

| Methyl 4-(chlorosulfonyl)benzoate | -SO₂Cl, -COOMe | Similar reactivity, lower steric hindrance |

| 4-Bromo-3-chlorosulfonyl-benzoic acid | -SO₂Cl, -COOH | Enhanced acidity due to -COOH |

Propriétés

IUPAC Name |

ethyl 3-chlorosulfonyl-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-3-15-10(12)8-5-4-7(2)9(6-8)16(11,13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXNHYWLMGGEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.